3-Azabicyclo[4.2.1]nonane hydrochloride
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Overview
Description
3-Azabicyclo[4.2.1]nonane hydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 3-Azabicyclo[42Similar compounds have been known to interact with various biological targets, contributing to their potential therapeutic effects .
Mode of Action
The exact mode of action of 3-Azabicyclo[42It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[42Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[42These properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[42Similar compounds have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.2.1]nonane hydrochloride typically involves cyclization reactions starting from linear precursors. One common method is the intramolecular cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[4.2.1]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Azabicyclo[4.2.1]nonane hydrochloride has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride
Diversely functionalized bicyclo[3.3.1]nonanes
Biological Activity
3-Azabicyclo[4.2.1]nonane hydrochloride, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic framework that incorporates nitrogen, which is pivotal for its interaction with biological targets. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological assays and synthetic applications.
Structural Features:
- Bicyclic Framework: The unique arrangement allows for specific interactions with enzymes and receptors.
- Hydrochloride Salt: Improves solubility and stability in biological systems.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, revealing significant antimicrobial, antioxidant, and potential antiprotozoal properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Key Findings:
- Effective against Gram-positive and Gram-negative bacteria.
- Potential applications in developing new antibiotics due to rising antibiotic resistance.
Antioxidant Properties
The compound has shown promise in mitigating oxidative stress within biological systems. Its antioxidant activity is believed to stem from its ability to scavenge free radicals and inhibit lipid peroxidation.
Mechanism:
- Interaction with reactive oxygen species (ROS) leading to reduced cellular damage.
The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes critical for microbial survival.
- Receptor Binding: It may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and muscle contraction .
Synthesis and Research Applications
The synthesis of this compound typically involves cycloaddition reactions or nucleophilic substitutions that leverage its unique bicyclic structure.
Synthesis Pathways:
- Catalytic cycloaddition reactions using cobalt(I) catalysts have been reported to yield high purity compounds .
Summary of Applications
The compound's unique structural features make it a valuable building block in medicinal chemistry:
Properties
IUPAC Name |
3-azabicyclo[4.2.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8-5-7(1)3-4-9-6-8;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSNDVQPOOVSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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